DMTr-LNA-5MeU-3-CED-phosphoramidite

Antisense oligonucleotides qPCR probe design In situ hybridization

DMTr-LNA-5MeU-3-CED-phosphoramidite is a specialized phosphoramidite building block used in the solid-phase synthesis of Locked Nucleic Acid (LNA)-modified oligonucleotides. It features a 5-methyluridine (5MeU) base within a conformationally locked ribose ring, enforced by a 2'-O, 4'-C methylene bridge, and is equipped with standard 5'-O-(4,4'-dimethoxytrityl) (DMTr) protection and a 3'-O-(2-cyanoethyl-N,N-diisopropyl) (CED) phosphoramidite group for coupling.

Molecular Formula C41H49N4O9P
Molecular Weight 772.8 g/mol
Cat. No. B15588990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-LNA-5MeU-3-CED-phosphoramidite
Molecular FormulaC41H49N4O9P
Molecular Weight772.8 g/mol
Structural Identifiers
InChIInChI=1S/C41H49N4O9P/c1-27(2)45(28(3)4)55(52-23-11-22-42)54-36-35-38(44-24-29(5)37(46)43-39(44)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H,43,46,47)/t35?,36?,38?,40-,55?/m1/s1
InChIKeySTPXOEPMLLHUDQ-OUWKWZEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMTr-LNA-5MeU-3-CED-phosphoramidite for High-Affinity Oligonucleotide Synthesis


DMTr-LNA-5MeU-3-CED-phosphoramidite is a specialized phosphoramidite building block used in the solid-phase synthesis of Locked Nucleic Acid (LNA)-modified oligonucleotides . It features a 5-methyluridine (5MeU) base within a conformationally locked ribose ring, enforced by a 2'-O, 4'-C methylene bridge, and is equipped with standard 5'-O-(4,4'-dimethoxytrityl) (DMTr) protection and a 3'-O-(2-cyanoethyl-N,N-diisopropyl) (CED) phosphoramidite group for coupling . This specific phosphoramidite is a crucial reagent for incorporating LNA-5MeU monomers into synthetic oligonucleotides, where it is known to significantly enhance the thermodynamic stability of complementary duplexes and impart resistance to nuclease degradation [1].

Why Standard DNA or 2'-OMe Phosphoramidites Cannot Replicate DMTr-LNA-5MeU-3-CED-phosphoramidite Performance


Substituting DMTr-LNA-5MeU-3-CED-phosphoramidite with a standard DNA (dT) or 2'-O-methyl (2'-OMe) phosphoramidite fails to achieve equivalent oligonucleotide performance due to the unique structural and functional advantages conferred by the LNA modification. The rigid 2'-O,4'-C methylene bridge pre-organizes the ribose sugar into an RNA-like C3'-endo conformation, leading to a significant entropic benefit upon duplex formation that dramatically elevates melting temperature (Tm) [1]. In contrast, the same modification in 2'-OMe or DNA counterparts yields a much smaller Tm increase, with DNA often destabilizing duplexes and 2'-OMe providing only a modest gain [1]. Furthermore, the LNA structure renders the phosphodiester backbone unrecognizable as a substrate for cellular nucleases, resulting in a serum half-life extension that is an order of magnitude greater than that achievable with unmodified DNA and substantially higher than even phosphorothioate or 2'-O-methyl gapmers [1]. This combination of enhanced affinity and stability is not achievable with standard building blocks, making direct substitution impossible for applications requiring these properties.

Quantitative Evidence Guide: DMTr-LNA-5MeU-3-CED-phosphoramidite Performance vs. Closest Comparators


LNA-5MeU Confers ~1.5-4°C Higher Duplex Tm per Modification Compared to DNA and 2'-OMe

Incorporation of LNA-5MeU monomers into an 18mer DNA oligonucleotide increases its melting temperature (Tm) by 1.5-4°C per LNA modification, depending on the position of the modified residue. In contrast, a 2'-O-methyl (2'-OMe) nucleotide increases the Tm by less than 1°C per modification, while the Tm of a phosphorothioate (PS) modified oligonucleotide is reduced compared to unmodified DNA [1].

Antisense oligonucleotides qPCR probe design In situ hybridization

LNA-Modified Oligonucleotides Exhibit a 10-Fold Greater Serum Half-Life Than Unmodified DNA

Chimeric LNA/DNA oligonucleotides incorporating three LNA monomers at both the 3' and 5' ends demonstrate a 10-fold increase in stability in human serum compared to unmodified oligodeoxynucleotides. The serum half-life (t1/2) was extended from approximately 1.5 hours for unmodified DNA to approximately 15 hours for the LNA-modified oligonucleotide. These LNA/DNA chimeras were also more stable than isosequential phosphorothioates (t1/2 = 10 h) and 2'-O-methyl gapmers (t1/2 = 12 h) [1].

Nuclease resistance In vivo stability Therapeutic oligonucleotides

LNA Gapmer ASO Demonstrates 175-Fold Lower IC50 (0.4 nM) Than Phosphorothioate ASO (70 nM) for Gene Knockdown

An LNA gapmer antisense oligonucleotide (ASO) was found to be the most efficient single-stranded ASO tested, achieving an IC50 of 0.4 nM in cell culture. This was 175-fold lower (more potent) than the IC50 of a commonly used phosphorothioate ASO, which was approximately 70 nM [1].

Antisense therapy Gene silencing IC50

LNA Modification Improves Mismatch Discrimination by >0.8°C ΔTm vs. Unmodified DNA Probes

The incorporation of LNA residues into oligonucleotide probes can significantly improve mismatch discrimination compared to unmodified DNA probes. This is quantified by the difference in melting temperature (ΔTm) between perfect-match and mismatch duplexes. Studies have shown that a well-designed LNA probe can yield a positive difference in ΔTm of more than 0.8°C, which is outside the range of experimental error, indicating a true and meaningful improvement in specificity [1]. A triplet of LNA residues appears to maximize this discriminatory effect [2].

SNP genotyping Allele-specific PCR Mismatch discrimination

Procurement-Relevant Application Scenarios for DMTr-LNA-5MeU-3-CED-phosphoramidite


Design of Potent Antisense Gapmers for Therapeutic Gene Silencing

Procure this phosphoramidite to synthesize LNA gapmers for antisense applications. The 175-fold improvement in IC50 compared to phosphorothioates [1] and the 10-fold increase in serum half-life [2] are directly relevant for developing more efficacious and durable therapeutic candidates requiring lower doses.

Development of High-Specificity qPCR Probes for SNP Detection

Utilize this building block to create LNA-modified qPCR probes. The >0.8°C improvement in mismatch discrimination [1] and the 1.5-4°C Tm increase per LNA [2] allow for the design of shorter probes with superior allele discrimination, essential for accurate and reliable SNP genotyping assays.

Synthesis of Nuclease-Resistant Oligonucleotides for In Vivo Studies

Employ this phosphoramidite to synthesize oligonucleotides with dramatically enhanced stability in biological fluids. The demonstrated 10-fold increase in serum half-life over unmodified DNA and superior stability over phosphorothioates and 2'-OMe gapmers [1] make it the preferred choice for in vivo functional studies, reducing the need for frequent re-dosing and minimizing degradation artifacts.

Optimization of FISH Probes for Challenging or AT-Rich Targets

Incorporate this LNA monomer to increase the thermal stability of fluorescence in situ hybridization (FISH) probes. The 1.5-4°C Tm increase per LNA [1] is particularly valuable for targeting AT-rich genomic regions or working with formalin-fixed paraffin-embedded (FFPE) tissues, where higher hybridization stringency is often required for clear and specific signal.

Technical Documentation Hub

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